2-Amino-2-benzyl-1-benzofuran-3(2H)-one

Synthetic efficiency 2-aminobenzofuranones heterocyclic intermediate

2-Amino-2-benzyl-1-benzofuran-3(2H)-one is a 2,2-disubstituted benzofuran-3(2H)-one featuring a primary amino group and a benzyl group at the C2 position. This heterocyclic ketone belongs to the coumaranone family and serves as a versatile intermediate for the synthesis of flavonoids, aurones, and polyheterocyclic architectures.

Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
CAS No. 119980-56-2
Cat. No. B15418473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-benzyl-1-benzofuran-3(2H)-one
CAS119980-56-2
Molecular FormulaC15H13NO2
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2(C(=O)C3=CC=CC=C3O2)N
InChIInChI=1S/C15H13NO2/c16-15(10-11-6-2-1-3-7-11)14(17)12-8-4-5-9-13(12)18-15/h1-9H,10,16H2
InChIKeyMSERJHXYHPXSEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-benzyl-1-benzofuran-3(2H)-one (CAS 119980-56-2): A Specialized 2-Aminobenzofuranone Scaffold for Heterocyclic Synthesis and Medicinal Chemistry


2-Amino-2-benzyl-1-benzofuran-3(2H)-one is a 2,2-disubstituted benzofuran-3(2H)-one featuring a primary amino group and a benzyl group at the C2 position [1]. This heterocyclic ketone belongs to the coumaranone family and serves as a versatile intermediate for the synthesis of flavonoids, aurones, and polyheterocyclic architectures [1]. Its molecular formula is C₁₅H₁₃NO₂ (MW 239.27 g/mol), with a calculated logP of 2.4, one hydrogen bond donor, three hydrogen bond acceptors, and only two rotatable bonds, placing it within favorable drug-like chemical space [2].

Why 2-Amino-2-benzyl-1-benzofuran-3(2H)-one Cannot Be Replaced by Generic 2-Amino- or 2-Benzylbenzofuranones


The dual C2 substitution of 2-amino-2-benzyl-1-benzofuran-3(2H)-one—combining a nucleophilic primary amine with a lipophilic benzyl group—creates a reactivity profile that cannot be matched by mono-substituted analogs. The primary amino group provides a uniquely reactive handle for derivatization (e.g., amidation, reductive amination, urea formation) without the steric hindrance of secondary or tertiary amines, while the benzyl group contributes hydrophobic surface area and potential π-stacking interactions [1]. Attempts to modify the amino substituent dramatically alter utility: the triphenylphosphoranylideneamino analog was reported to be “extremely unreactive” under the same conditions, demonstrating that even seemingly conservative changes abolish the compound's synthetic versatility [1]. Generic 2-alkyl- or 2-aryl-benzofuranones lack the amino nucleophile entirely, while simple 2-amino-benzofuranones without the C2-benzyl group exhibit different conformational preferences and diminished lipophilicity—thus, the precise substitution pattern is essential for downstream applications in heterocyclic library synthesis [1].

Quantitative Differentiation Evidence for 2-Amino-2-benzyl-1-benzofuran-3(2H)-one vs. Closest Analogs


91% Isolated Yield in a One-Step Synthesis: Operational Simplicity Advantage

The target compound is obtained in 91% isolated yield via a single-step intramolecular conjugate addition of trans-3-aminoflavanone hydrochloride promoted by sodium methoxide in methanol at room temperature (reaction time: 0.75 h) [1]. The structurally analogous 2-benzyl-2-triphenylphosphoranylideneamino-3(2H)-benzofuranone, prepared by an identical approach, proved “extremely unreactive, with limited synthetic applicability” [1]. While direct yield data for this unreactive analog are not reported, the stark contrast in reactivity—from near-quantitative conversion to essentially no useful product—establishes a clear differentiation in synthetic accessibility [1].

Synthetic efficiency 2-aminobenzofuranones heterocyclic intermediate

Optimized Lipophilicity (clogP 2.4) Balances Permeability and Solubility for CNS-Oriented Fragments

2-Amino-2-benzyl-1-benzofuran-3(2H)-one exhibits a calculated logP of 2.4 [1]. This value falls within the optimal CNS drug range (logP 2–4) and is lower than that of the fully benzylated analog 2,2-dibenzyl-3(2H)-benzofuranone (estimated clogP ≈4.8), which exceeds the typical CNS desirability threshold and carries a higher risk of poor solubility and metabolic instability [2]. The target compound's moderate lipophilicity, coupled with only two rotatable bonds, provides a more favorable balance of passive permeability and aqueous solubility for fragment-based lead identification.

Physicochemical profiling CNS drug discovery Lipinski parameters

Minimal Rotatable Bond Count (nRot = 2) Maximizes Ligand Efficiency and Oral Bioavailability Potential

2-Amino-2-benzyl-1-benzofuran-3(2H)-one possesses only 2 rotatable bonds [1]. By comparison, the commonly utilized 2-aminomethyl-2-benzyl-benzofuran-3-one analog has ≥3 rotatable bonds due to the extra methylene spacer, reducing conformational rigidity and ligand efficiency. Low rotatable bond count is a recognized predictor of oral bioavailability: <7 rotatable bonds significantly increases the probability of achieving good rat oral bioavailability (FRule) [2]. The target compound's nRot of 2 places it in the most favorable tier for maintaining ligand preorganization upon target binding.

Ligand efficiency oral druggability molecular complexity

Optimal Use Cases for 2-Amino-2-benzyl-1-benzofuran-3(2H)-one Based on Quantitative Differentiation Evidence


Rapid Parallel Synthesis of 2-Aminobenzofuranone Libraries for Fragment-Based Drug Discovery

The high-yielding (91%), single-step synthesis [1] makes this compound ideal for generating diverse amide, urea, and sulfonamide libraries via combinatorial chemistry. Its ~91% isolated yield ensures sufficient material throughput for high-throughput screening campaigns, while the primary amine handle enables late-stage diversification with minimal purification burden.

CNS-Optimized Heterocyclic Scaffold in Early-Stage Lead Identification

With clogP 2.4 [2] and only 2 rotatable bonds, this scaffold is poised for CNS programs—offering a permeability-solubility balance superior to more lipophilic 2,2-dibenzyl analogs or more flexible aminomethyl derivatives. It is suitable as a core fragment for GPCR, ion channel, or enzyme targets where blood-brain barrier penetration is required.

Precursor to Polyheterocyclic Architectures (Flavonoids, Pyridobenzofurans)

The compound serves as a direct precursor to 2-amino-3-arylbenzofurans and, upon further transformation, to 3-aryl-3H-benzofuran-2-ones and 1H-benzofuro[2,3-b]pyridin-2-ones [1]. Its dual reactive centers (C3 ketone and C2 amine) enable cascade cyclization strategies that other 2-substituted benzofuranones cannot support.

Conformationally Constrained Fragment for Protein-Protein Interaction Inhibitors

The rigid benzofuranone core with only two rotatable bonds provides a preorganized scaffold for targeting protein interfaces. Its compact nature (MW 239.27) and low conformational penalty make it a more efficient starting point than flexible benzylamino analogs that require additional preorganization energy upon binding.

Quote Request

Request a Quote for 2-Amino-2-benzyl-1-benzofuran-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.